1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one
Overview
Description
1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.98949 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanism-based Inhibition
One of the significant applications of compounds related to 1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is their role in the inhibition of enzymes. For example, 2-bromo-3-(p-hydroxyphenyl)-1-propene, a structurally related compound, has been found to inhibit dopamine beta-hydroxylase in a mechanism-based fashion. This inhibition is oxygen and reducing agent dependent, demonstrating its potential in enzymatic studies and possibly in therapeutic applications (Colombo et al., 1984).
Synthesis and Cytotoxicity
Another crucial application lies in the synthesis of novel compounds and evaluating their cytotoxicity. For instance, the synthesis of pyridyl–pyrazole-3-one derivatives, including compounds with a bromo-pyridinyl component, has been explored. These compounds have shown varying degrees of growth inhibition on cancer cell lines, such as HepG2, without exhibiting cytotoxicity to normal cell lines, indicating their potential in cancer research (Huang et al., 2017).
Anticancer Properties
Compounds similar to this compound have been synthesized and tested for their anticancer properties. A study on α-bromoacryloylamido indolyl pyridinyl propenones revealed significant antiproliferative activity against various leukemia cell lines. This suggests the potential of these compounds as templates for developing new anticancer drugs (Romagnoli et al., 2018).
Antimicrobial Studies
The antimicrobial potential of related compounds has also been explored. A study on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its metal complexes revealed moderate to excellent antimicrobial activity against various bacteria and fungi, highlighting their potential use in antimicrobial therapies (Sampal et al., 2018).
Structural and Chemical Synthesis
These compounds also find use in structural and chemical synthesis studies. The construction of benzopyrano[3,4-c]pyridin-5-ones, through the reaction of related compounds with malononitrile, exemplifies the versatility of these compounds in organic synthesis (Girgis et al., 2005).
Properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-11-4-6-14(18)12(8-11)13(17)5-3-10-2-1-7-16-9-10/h1-9,18H/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFXYTWHZAQPD-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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